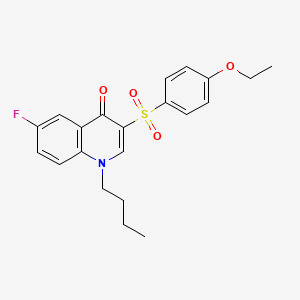
1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a butyl group, an ethoxyphenyl sulfonyl group, and a fluoroquinolinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multistep synthetic routes. The process begins with the preparation of the quinolinone core, followed by the introduction of the butyl group, the ethoxyphenyl sulfonyl group, and the fluorine atom. Common reagents used in these reactions include butyl bromide, 4-ethoxybenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols. This leads to the formation of substituted quinolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one can be compared with other similar compounds, such as:
1-Butyl-3-((4-methoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-chloroquinolin-4(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and bioactivity.
1-Butyl-3-((4-ethoxyphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-ol: This compound has a hydroxyl group instead of a ketone group, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-butyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c1-3-5-12-23-14-20(21(24)18-13-15(22)6-11-19(18)23)28(25,26)17-9-7-16(8-10-17)27-4-2/h6-11,13-14H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEPHAGKLWZDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














